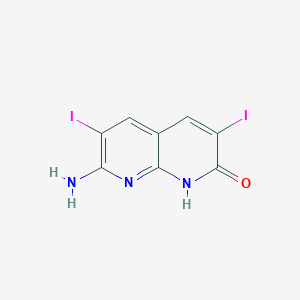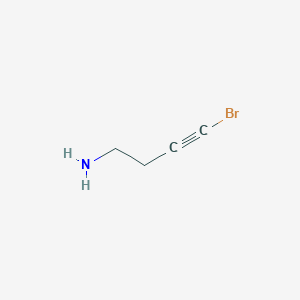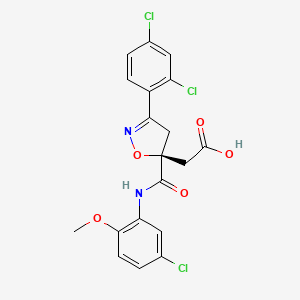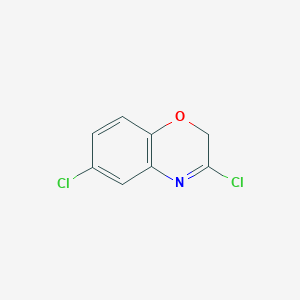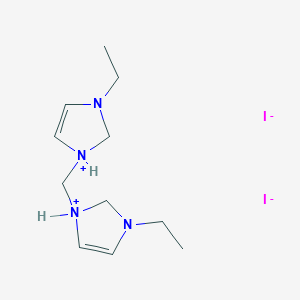
1,1'-Methylenebis(3-ethyl-2,3-dihydro-1H-imidazol-1-ium) diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Methylenebis(3-ethyl-2,3-dihydro-1H-imidazol-1-ium) diiodide is a compound that belongs to the class of imidazolium salts. These compounds are known for their unique structural properties and potential applications in various fields such as chemistry, biology, and industry. The compound consists of two imidazolium rings connected by a methylene bridge, with each ring bearing an ethyl group. The diiodide counterions balance the positive charges on the imidazolium rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis(3-ethyl-2,3-dihydro-1H-imidazol-1-ium) diiodide typically involves the reaction of 3-ethyl-2,3-dihydro-1H-imidazole with formaldehyde and hydroiodic acid. The reaction proceeds through the formation of a methylene bridge between the two imidazole rings, followed by the addition of iodine to form the diiodide salt. The reaction conditions usually involve heating the reactants under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Methylenebis(3-ethyl-2,3-dihydro-1H-imidazol-1-ium) diiodide can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Methylenebis(3-ethyl-2,3-dihydro-1H-imidazol-1-ium) diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolium-based radicals.
Reduction: Reduction reactions can lead to the formation of imidazole derivatives.
Substitution: The iodide ions can be substituted with other anions, such as chloride or bromide, to form different salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halide exchange reactions can be carried out using silver salts or other halide sources.
Major Products Formed
Oxidation: Imidazolium-based radicals.
Reduction: Imidazole derivatives.
Substitution: Various imidazolium salts with different anions.
Applications De Recherche Scientifique
1,1’-Methylenebis(3-ethyl-2,3-dihydro-1H-imidazol-1-ium) diiodide has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its potential as an anticancer agent and in the treatment of infectious diseases.
Industry: Utilized in the production of ionic liquids and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,1’-Methylenebis(3-ethyl-2,3-dihydro-1H-imidazol-1-ium) diiodide involves its interaction with biological molecules and cellular structures. The compound can disrupt cell membranes, leading to cell lysis and death. It can also interfere with enzyme activity and protein function, contributing to its antimicrobial and anticancer properties. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s positive charge plays a crucial role in its interactions with negatively charged cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-3-methylimidazolium iodide: Similar structure but with a methyl group instead of a methylene bridge.
1,3-Dimethylimidazolium iodide: Contains two methyl groups on the imidazolium ring.
1-Ethyl-2,3,3-trimethylindolium iodide: An indolium-based compound with similar properties.
Uniqueness
1,1’-Methylenebis(3-ethyl-2,3-dihydro-1H-imidazol-1-ium) diiodide is unique due to its methylene bridge connecting two imidazolium rings, which imparts distinct structural and chemical properties. This feature allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Propriétés
Numéro CAS |
898551-15-0 |
|---|---|
Formule moléculaire |
C11H22I2N4 |
Poids moléculaire |
464.13 g/mol |
Nom IUPAC |
3-ethyl-1-[(3-ethyl-1,2-dihydroimidazol-1-ium-1-yl)methyl]-1,2-dihydroimidazol-1-ium;diiodide |
InChI |
InChI=1S/C11H20N4.2HI/c1-3-12-5-7-14(9-12)11-15-8-6-13(4-2)10-15;;/h5-8H,3-4,9-11H2,1-2H3;2*1H |
Clé InChI |
PZZKZOZSAYCDQL-UHFFFAOYSA-N |
SMILES canonique |
CCN1C[NH+](C=C1)C[NH+]2CN(C=C2)CC.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Phenylimidazo[1,2-b]pyridazin-2-amine](/img/structure/B12614773.png)
![3-[(3S)-3-Hydroperoxy-3H-indol-3-yl]-L-alanine](/img/structure/B12614780.png)
![2,3-Pyrazinedicarbonitrile, 5,6-bis[4-(dimethylamino)phenyl]-](/img/structure/B12614787.png)
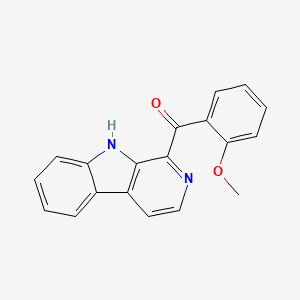
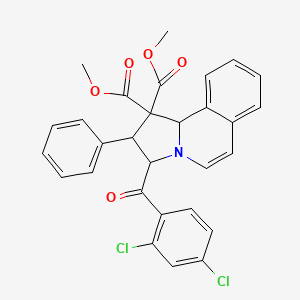

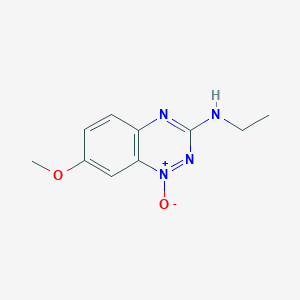
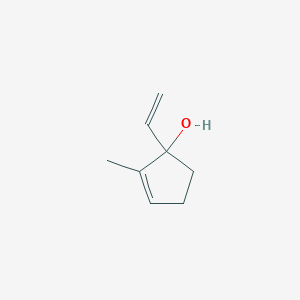
![4-{3,5-Dimethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}but-3-en-2-one](/img/structure/B12614826.png)
![Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-5-[(trimethylsilyl)methyl]-](/img/structure/B12614830.png)
